ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a benzofuro[3,2-d]pyrimidine core, and an ethyl ester group
Preparation Methods
The synthesis of ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves multiple steps. The key steps include the formation of the benzo[d][1,3]dioxole and benzofuro[3,2-d]pyrimidine cores, followed by their coupling and subsequent functionalization.
Formation of Benzo[d][1,3]dioxole Core: This can be synthesized from catechol and disubstituted halomethanes.
Formation of Benzofuro[3,2-d]pyrimidine Core: This involves Pd-catalyzed arylation and Noyori asymmetric hydrogenation.
Coupling and Functionalization:
Chemical Reactions Analysis
Ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the benzofuro[3,2-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The benzofuro[3,2-d]pyrimidine core can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole Derivatives: These compounds share the benzo[d][1,3]dioxole core and have applications in medicinal chemistry and materials science.
Benzofuro[3,2-d]pyrimidine Derivatives: These compounds have similar structural features and are studied for their biological activities.
Functionalized Benzo[1,3]dioxin-4-ones: These compounds are synthesized from salicylic acid and acetylenic esters and have applications in synthetic organic chemistry.
This compound stands out due to its unique combination of structural motifs, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C29H23N3O8 |
---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H23N3O8/c1-2-37-28(35)18-7-3-5-9-20(18)30-24(33)15-31-25-19-8-4-6-10-21(19)40-26(25)27(34)32(29(31)36)14-17-11-12-22-23(13-17)39-16-38-22/h3-13H,2,14-16H2,1H3,(H,30,33) |
InChI Key |
XIIOMBGXORSYBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
Origin of Product |
United States |
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